molecular formula C15H12ClF3N2O B2645832 (4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 306977-47-9

(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone

Cat. No. B2645832
CAS RN: 306977-47-9
M. Wt: 328.72
InChI Key: PHSOYNXVXMEJIS-UHFFFAOYSA-N
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Description

The compound “(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone” has a molecular formula of C15H12ClF3N2O. It has an average mass of 328.717 Da and a monoisotopic mass of 328.059021 Da . It is a product that is available for purchase from various manufacturers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Chiral Intermediate Production for Betahistine

The compound serves as an important chiral intermediate for the anti-allergic drug Betahistine. A study has identified a strain of Kluyveromyces sp. capable of converting (4-chlorophenyl)-(pyridin-2-yl)methanone (CPMK) to (S)-CPMA, a key intermediate, with high efficiency and yield in an aqueous two-phase system (ATPs), highlighting its potential in biotransformation processes for pharmaceutical production (Ni, Zhou, & Sun, 2012).

Spectroscopic and Molecular Orbital Calculations

Another research focus is on understanding the molecular structure and chemical properties through spectroscopic methods and molecular orbital calculations. Studies have characterized similar compounds spectroscopically and theoretically, laying the groundwork for further exploration of (4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone in various scientific applications, including material sciences and chemical synthesis (Arasu et al., 2019).

Molecular Docking and Antimicrobial Activity

Research has extended into the molecular docking and antimicrobial activities of related compounds, suggesting potential avenues for developing new pharmaceuticals with antibacterial and antifungal properties. This approach underscores the importance of structural analysis and bioactivity screening in the drug discovery process (Sivakumar et al., 2021).

Anticancer and Antimicrobial Agents

The synthesis and biological evaluation of novel derivatives have shown significant antimicrobial and anticancer activities, indicating the compound's potential as a scaffold for developing therapeutic agents. These findings emphasize the role of chemical modification and biological assessment in identifying promising leads for drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Future Directions

The future directions or applications of this compound are not specified in the available resources. It’s worth noting that the sale of this product is subject to laws, regulations, and policies related to patent products , which may impact its future use and development.

properties

IUPAC Name

(4-chlorophenyl)-[3-(dimethylamino)-5-(trifluoromethyl)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O/c1-21(2)12-7-10(15(17,18)19)8-20-13(12)14(22)9-3-5-11(16)6-4-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSOYNXVXMEJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=CC(=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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